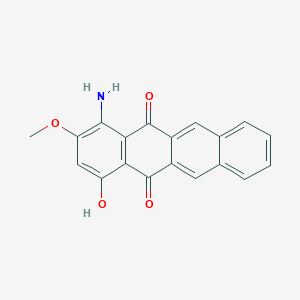
1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione is a complex organic compound belonging to the tetracene family This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methoxy group attached to a tetracene backbone
Méthodes De Préparation
The synthesis of 1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione involves several steps, typically starting with the preparation of the tetracene backbone. The synthetic route often includes the following steps:
Formation of the Tetracene Backbone: This step involves the cyclization of appropriate precursors to form the tetracene structure.
Introduction of Functional Groups: The amino, hydroxyl, and methoxy groups are introduced through various chemical reactions, such as nitration, reduction, and methylation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and scalable processes.
Analyse Des Réactions Chimiques
1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic catalysts for substitution and condensation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound has shown potential as a biological probe for studying cellular processes and interactions.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione involves its interaction with molecular targets and pathways. In the context of its anticancer activity, the compound interacts with DNA, predominantly binding via the minor groove . This interaction disrupts the normal functioning of cancer cells, leading to cell death. The compound also affects key enzymes and proteins involved in cancer pathways, further enhancing its anticancer effects.
Comparaison Avec Des Composés Similaires
1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione can be compared with other similar compounds, such as:
Tetracene-5,12-dione: Lacks the amino and methoxy groups, resulting in different chemical properties and reactivity.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar structure but with an anthraquinone backbone, leading to different biological activities.
Pyrimidine-2,4-dione: A structurally different compound with distinct biological and chemical properties.
The uniqueness of this compound lies in its specific functional groups and tetracene backbone, which confer unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
63339-76-4 |
|---|---|
Formule moléculaire |
C19H13NO4 |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-methoxytetracene-5,12-dione |
InChI |
InChI=1S/C19H13NO4/c1-24-14-8-13(21)15-16(17(14)20)19(23)12-7-10-5-3-2-4-9(10)6-11(12)18(15)22/h2-8,21H,20H2,1H3 |
Clé InChI |
GYBJPUNCSNHFFK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C(=C1)O)C(=O)C3=CC4=CC=CC=C4C=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methylsulfanyl)methoxy]naphthalene](/img/structure/B14513732.png)
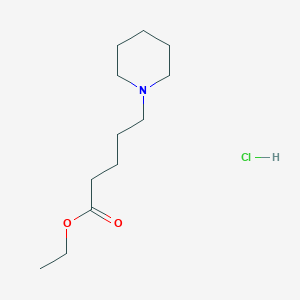
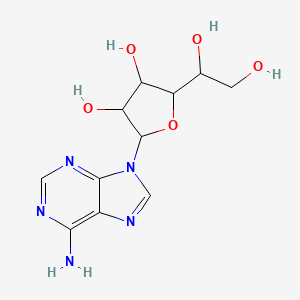
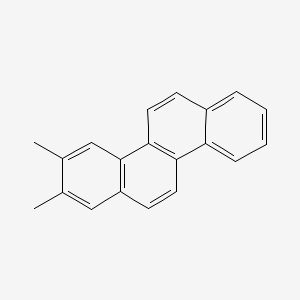

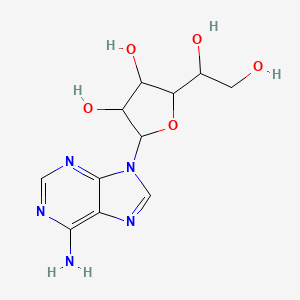
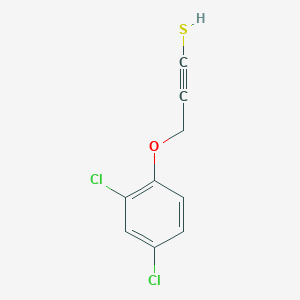
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)

![N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14513796.png)
![4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile](/img/structure/B14513801.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-(2-pyridin-2-ylpyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14513809.png)

